RU 58841

Androgen Receptor Binding Antiandrogen Potency Ligand Affinity

RU 58841 is the definitive topical AR antagonist for localized androgen-signaling research. Its unique metabolic profile—only ~1% conversion to systemic metabolite RU 56279—ensures potent local activity without confounding systemic hormonal effects. In human scalp xenograft models, 1% topical RU 58841 increased healthy follicle counts by 103%, surpassing oral finasteride (88%). In hamster ear models, 10 µg/day reduced sebaceous gland size by 60%, outperforming cyproterone acetate. With an RBA of 5% for rat prostate AR—far exceeding hydroxyflutamide (0.1%) and R-bicalutamide (0.4%)—it is the optimal reference standard for AR antagonist profiling and topical androgen research.

Molecular Formula C17H18F3N3O3
Molecular Weight 369.34 g/mol
CAS No. 154992-24-2
Cat. No. B1680188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 58841
CAS154992-24-2
Synonyms4-(4,4-dimethyl-2,5-dioxo-3-(4-hydroxybutyl)-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile
Benzonitrile, 4-(3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)-
RU 58841
RU-58841
RU58841
Molecular FormulaC17H18F3N3O3
Molecular Weight369.34 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C
InChIInChI=1S/C17H18F3N3O3/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3
InChIKeyARBYGDBJECGMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU 58841 (CAS 154992-24-2) for Androgen Receptor Research: Scientific Selection Guide


RU 58841 (CAS 154992-24-2) is a non-steroidal antiandrogen (NSAA) of the arylhydantoin class, initially developed by Roussel Uclaf as a topical agent for androgen-dependent skin disorders [1]. It functions as a competitive androgen receptor (AR) antagonist, blocking the binding of endogenous androgens such as dihydrotestosterone (DHT) to the AR . Its molecular formula is C17H18F3N3O3 with a molecular weight of 369.34 g/mol, and it is commonly supplied as a research-grade powder with >98% purity for in vitro and in vivo experimental applications . The compound advanced to Phase 2 clinical trials for acne and androgenetic alopecia but was discontinued, leaving it as a widely used research tool for investigating topical AR antagonism without systemic hormonal alteration [1][2].

Why RU 58841 Cannot Be Substituted with Other AR Antagonists: Critical Differentiators for Procurement


Within the non-steroidal antiandrogen (NSAA) class, RU 58841 exhibits a distinct pharmacological profile that precludes direct substitution with structurally or mechanistically related compounds such as hydroxyflutamide, bicalutamide, or even its close analog RU 58642 [1]. The differential is not merely a function of receptor binding affinity, but rather a combination of its unique metabolic fate, which confers a markedly favorable topical-to-systemic activity ratio, and its superior in vivo efficacy in androgen-dependent target tissues compared to earlier-generation antiandrogens [2]. Notably, its very low conversion rate (approximately 1%) to the systemically active N-desalkyl metabolite RU 56279 distinguishes it from RU 56187 (77% conversion), directly explaining its potent local activity with minimal systemic antiandrogenic effects [2]. Therefore, selecting RU 58841 over alternatives is a decision based on quantitative evidence of superior target tissue efficacy, a distinct metabolic profile enabling localized action, and a proven lack of systemic hormonal perturbation, which are not shared across the NSAA class [1][3].

Quantitative Differentiation of RU 58841: Head-to-Head Evidence Against Key Comparators


Relative Binding Affinity (RBA): RU 58841 vs. Hydroxyflutamide, Bicalutamide, and RU 58642

In a comparative analysis of non-steroidal antiandrogen binding to the androgen receptor, RU 58841 exhibits a Relative Binding Affinity (RBA) of 5%, which is 50-fold higher than that of hydroxyflutamide (0.1%) and 12.5-fold higher than nilutamide (0.08%) [1]. It is also 12.5-fold higher than R-bicalutamide (0.4%) [1]. Notably, its RBA is comparable to the structurally related RU 58642 (6%), demonstrating that the arylhydantoin scaffold confers enhanced AR affinity over the flutamide/bicalutamide classes [1].

Androgen Receptor Binding Antiandrogen Potency Ligand Affinity

In Vivo Antiandrogenic Potency: RU 58841 vs. Cyproterone Acetate and RU 56187 in Hamster Sebaceous Gland Model

The in vivo efficacy of RU 58841 in reducing androgen-dependent sebaceous gland size in the hamster ear model was directly compared to other antiandrogens. At a topical dose of 10 µg/day, RU 58841 achieved a maximal reduction of 60% in sebaceous gland area [1]. The established order of efficacy was RU 58841 > RU 56187 > RU 38882 > cyproterone acetate [1]. This data quantitatively demonstrates RU 58841's superior local antiandrogenic activity compared to both its direct analogs and a clinically used steroidal antiandrogen.

Topical Antiandrogen Sebaceous Gland Inhibition Acne Model

Hair Follicle Stimulation in Human Scalp Grafts: RU 58841 vs. Oral Finasteride

In a controlled study using balding human scalp grafts transplanted onto testosterone-conditioned nude mice, topical application of 1% RU 58841 in ethanol for 4 months resulted in a 103% increase in healthy hair follicle counts relative to baseline . In the same study model, oral finasteride (a 5α-reductase inhibitor) produced an 88% increase . The study directly compared these two mechanistically distinct interventions and found RU 58841 to be numerically superior.

Androgenetic Alopecia Hair Regrowth Human Xenograft Model

Metabolic Fate and Systemic Safety: RU 58841 vs. RU 56187

The distinct topical safety profile of RU 58841 is mechanistically linked to its unique metabolic fate. In rats, RU 58841 exhibits a very short plasma elimination half-life of approximately 1 hour [1]. Critically, its conversion rate to the systemically active N-desalkyl metabolite RU 56279 is only 1%, compared to a 77% conversion rate for its close analog RU 56187 [1]. This minimal formation of a systemically active metabolite directly correlates with RU 58841's lack of systemic antiandrogenic effects on prostate and seminal vesicle weights, in contrast to RU 56187 [1].

Pharmacokinetics Metabolism Systemic Antiandrogenicity

Preservation of Systemic Androgen Levels: RU 58841 vs. Finasteride

A key differentiator of RU 58841's mechanism is its inability to alter circulating androgen levels when applied topically. In the primate (stumptail macaque) study comparing 5% topical RU 58841 to oral finasteride, RU 58841 did not alter serum DHT levels, whereas finasteride treatment resulted in a 70% reduction in systemic DHT [1]. This distinction is fundamental to its pharmacological classification as a peripherally selective agent.

Systemic DHT Endocrine Safety Topical Selectivity

RU 58841: Recommended Research Applications Based on Quantitative Evidence


Investigating Topical Androgen Receptor Blockade in Hair Follicle Biology

Researchers utilizing the human scalp xenograft model in nude mice should select RU 58841 as the topical AR antagonist of choice. Evidence from this model demonstrates that a 1% topical formulation of RU 58841 yields a 103% increase in healthy hair follicle counts, numerically surpassing oral finasteride (88%) . Importantly, this effect is achieved without the confounding variable of systemic DHT reduction, a hallmark of finasteride treatment, allowing for a more precise interrogation of local AR signaling in the hair follicle [1].

In Vivo Studies of Sebaceous Gland Function and Acne Pathogenesis

For studies aiming to achieve maximal local inhibition of sebaceous gland growth, RU 58841 is the most potent compound identified among a panel of antiandrogens in the hamster ear model. Topical application at 10 µg/day produced a 60% reduction in sebaceous gland size, outperforming RU 56187, RU 38882, and the clinically used cyproterone acetate [2]. This established rank order of efficacy makes RU 58841 the preferred positive control for experiments evaluating new topical agents targeting the sebaceous gland.

Pharmacological Studies Requiring Topical AR Antagonism Without Systemic Endocrine Disruption

Investigators requiring an AR antagonist that acts locally without inducing systemic antiandrogenic effects should use RU 58841. Its unique metabolic profile, characterized by a rapid 1-hour plasma half-life and a minimal (1%) conversion to the systemically active metabolite RU 56279, distinguishes it from close analogs like RU 56187 (77% conversion) [3]. Furthermore, in primate studies, topical RU 58841 did not alter serum DHT levels, confirming its peripheral selectivity and making it an essential tool for experiments where systemic hormonal changes would confound data interpretation [1].

Comparative AR Ligand Binding Assays and Structure-Activity Relationship (SAR) Studies

RU 58841 serves as a high-affinity reference ligand for the arylhydantoin class of AR antagonists. With a Relative Binding Affinity (RBA) of 5%, it demonstrates significantly greater affinity for the rat prostate AR than hydroxyflutamide (0.1% RBA) and R-bicalutamide (0.4% RBA) [4]. Its well-defined binding kinetics and well-characterized SAR around its side chain make it a valuable comparator in studies aiming to profile novel AR ligands or investigate the structural determinants of NSAA binding [4][5].

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